(4-Bromo-3-methylphenyl)methanamine hydrochloride

Lipophilicity Drug Design ADME

(4-Bromo-3-methylphenyl)methanamine hydrochloride (CAS 1955514-32-5) is a disubstituted benzylamine derivative, supplied as a hydrochloride salt for enhanced stability and handling. Its structure features a para-bromine and a meta-methyl group on the phenyl ring, creating a scaffold with orthogonal synthetic handles.

Molecular Formula C8H11BrClN
Molecular Weight 236.53 g/mol
CAS No. 1955514-32-5
Cat. No. B3420582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-methylphenyl)methanamine hydrochloride
CAS1955514-32-5
Molecular FormulaC8H11BrClN
Molecular Weight236.53 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN)Br.Cl
InChIInChI=1S/C8H10BrN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H
InChIKeyZKXAYXQUEHWTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-3-methylphenyl)methanamine hydrochloride: A Dual-Functional Benzylamine Building Block for Targeted Synthesis [1]


(4-Bromo-3-methylphenyl)methanamine hydrochloride (CAS 1955514-32-5) is a disubstituted benzylamine derivative, supplied as a hydrochloride salt for enhanced stability and handling [1]. Its structure features a para-bromine and a meta-methyl group on the phenyl ring, creating a scaffold with orthogonal synthetic handles. The bromine atom serves as a site for transition metal-catalyzed cross-coupling, while the methyl group modifies steric and electronic properties, positioning this compound as a strategic intermediate in medicinal chemistry for generating diverse compound libraries that require a tuned lipophilicity and a heavy atom for structural analysis .

Why Replacing (4-Bromo-3-methylphenyl)methanamine Hydrochloride with Simpler Benzylamines is Not Viable [1]


Substituting this compound with a generic benzylamine (e.g., 4-bromobenzylamine or 3-methylbenzylamine) is not a like-for-like replacement. The dual substitution pattern is critical for orthogonal reactivity; the bromine enables palladium-catalyzed cross-coupling, while the methyl group independently modulates the electron density and lipophilicity of the final molecule [1]. Neither mono-substituted analog provides this combination of a universal synthetic handle and a tunable physicochemical parameter. This leads to quantifiable differences in key drug-like properties such as lipophilicity (XLogP3) and molecular weight, which are crucial for optimizing pharmacokinetic profiles in drug discovery programs [2].

Quantifiable Differentiation of (4-Bromo-3-methylphenyl)methanamine Hydrochloride Against Key Analogs


Computed Lipophilicity (XLogP3) Tuning: A Head-to-Head Comparison with Mono-Substituted Analogs [1][2][3]

The target compound's XLogP3 value of 1.8 represents a deliberate midpoint between the higher lipophilicity of 4-bromobenzylamine (XLogP3 = 1.9) and the lower lipophilicity of 3-methylbenzylamine (XLogP3 = 1.3). This intermediate lipophilicity can be critical for optimizing membrane permeability and reducing off-target binding, a balance neither mono-substituted analog achieves. [1][2][3].

Lipophilicity Drug Design ADME

Molecular Weight Differentiation: Impact on Fragment Efficiency Metrics [1][2][3]

The molecular weight of (4-bromo-3-methylphenyl)methanamine (200.08 g/mol) is strategically higher than that of 4-bromobenzylamine (186.05 g/mol) and significantly higher than 3-methylbenzylamine (121.18 g/mol). This increment is due to the combined mass of the bromine and methyl groups, placing it in a distinct chemical space. In fragment-based drug discovery, the higher mass, combined with the halogen, can facilitate detection via mass spectrometry and provide a starting point for growing a lead compound with a specific target heavy atom count. [1][2][3].

Molecular Weight Fragment-Based Drug Discovery Lead Optimization

Salt Form Stability: A Critical Procurement and Formulation Advantage [1]

Procurement as the hydrochloride salt ensures a solid physical state at room temperature, unlike many free base benzylamine analogs which are liquids. For instance, the related 4-bromobenzylamine free base is reported as a low-melting solid or liquid, leading to handling and storage complexities. The hydrochloride salt offers superior stability, ease of weighing, and predictable solubility in aqueous media, which are critical for reproducible experimental protocols and high-throughput screening. [1].

Hydrochloride Salt Solid Handling Solubility

Synthetic Utility: A Dual-Handled Scaffold for Orthogonal Functionalization [1]

The 4-bromo-3-methyl substitution pattern is specifically designed for dual-purpose synthesis. Unlike a bare benzylamine or a mono-substituted variant, this compound can undergo a chemoselective Suzuki coupling at the bromine position to introduce molecular complexity, while the methyl group simultaneously fills a specific lipophilic pocket or stabilizes a bioactive conformation. This motif has been demonstrated to be critical in generating anticonvulsant semicarbazones where the halo substitution pattern directly modulates biological activity, proving its utility over non-halogenated or differently substituted scaffolds. [1].

Cross-Coupling Medicinal Chemistry Structure-Activity Relationship

High-Impact Application Scenarios for (4-Bromo-3-methylphenyl)methanamine Hydrochloride Informed by Evidence


Design of CNS-Penetrant Kinase Inhibitors Requiring Tuned Lipophilicity

Based on its computed XLogP3 of 1.8, which sits between the mono-substituted analogs, this scaffold is well-suited for central nervous system (CNS) drug discovery programs that require a narrow logP window (typically 1–3) to achieve blood-brain barrier penetration while avoiding high clearance. [1] The bromine atom provides a heavy anchor for X-ray co-crystallography to validate target engagement. [2]

Synthesis of Fragment Libraries with a Built-in Crystallographic Probe

The presence of a bromine atom makes this compound an ideal fragment for high-concentration screening and structural biology. Its molecular weight (200.08 g/mol) is within the typical fragment range, while the bromine's anomalous scattering signal facilitates rapid determination of binding modes via X-ray crystallography, as demonstrated in related pyrroline-5-carboxylate reductase 1 (PYCR1) inhibitor complexes. [2]

Parallel Synthesis of Semicarbazone-Based Anticonvulsant Agents

This compound serves as a validated precursor to N4-(4-bromo-3-methylphenyl) semicarbazones, a compound class with demonstrated broad-spectrum anticonvulsant activity. A published study used this specific aromatic core to systematically explore the effect of halo substitution, underscoring its relevance in generating novel anticonvulsant leads. [3]

Automated High-Throughput Chemistry Workflows

The hydrochloride salt form resolves the practical challenges of handling low-melting or liquid benzylamines in automated platforms. Its solid nature ensures accurate powder dispensing and long-term storage stability, reducing the weight variability and decomposition risks associated with liquid amine reagents, leading to more robust and reproducible library synthesis. [4]

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